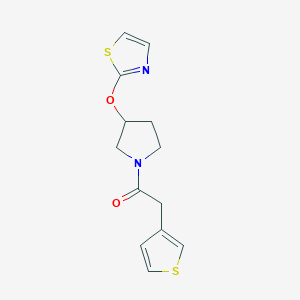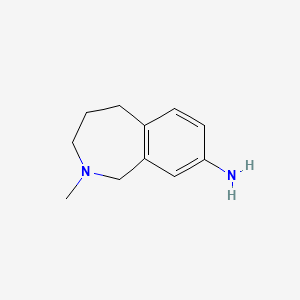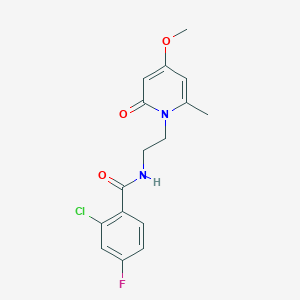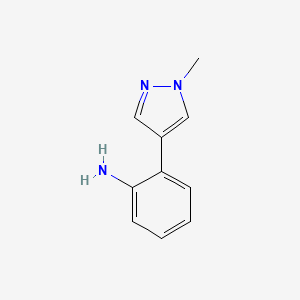
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as TTP, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTP is a heterocyclic compound that contains a pyrrolidine ring, a thiophene ring, and a thiazole ring. It has a molecular formula of C14H14N2O2S2 and a molecular weight of 318.4 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II activity can lead to DNA damage and cell death, which may explain this compound's antitumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its relatively simple synthesis method, which makes it readily available for laboratory experiments. In addition, this compound has been shown to have a range of potential applications in various fields of scientific research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One area of interest is the development of new cancer drugs based on this compound. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in cancer treatment. In addition, this compound's antimicrobial activity makes it a promising candidate for the development of new antibiotics. Further research is also needed to explore the potential anti-inflammatory effects of this compound and its applications in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves the reaction of 3-(thiazol-2-yl)oxypropan-1-amine with 3-bromothiophene in the presence of potassium carbonate. The resulting product is then treated with 2-bromoacetophenone to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-(3-(Thiazol-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. This compound has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. In addition, this compound has also been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-12(7-10-2-5-18-9-10)15-4-1-11(8-15)17-13-14-3-6-19-13/h2-3,5-6,9,11H,1,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHHKLYZSCSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2615734.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)





![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2615746.png)

![(2Z,5E)-3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-[(2Z)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;ethyl sulfate](/img/structure/B2615750.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2615753.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2615755.png)